molecular formula C9H6BrF2N B8127200 4-Bromo-3-(1,1-difluoroethyl)benzonitrile

4-Bromo-3-(1,1-difluoroethyl)benzonitrile

Cat. No.: B8127200
M. Wt: 246.05 g/mol
InChI Key: YSGPJLZHNATNSO-UHFFFAOYSA-N
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Description

4-Bromo-3-(1,1-difluoroethyl)benzonitrile is a chemical compound characterized by a bromine atom, a difluoroethyl group, and a nitrile group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation and subsequent functional group modifications. One common approach involves the bromination of 3-(1,1-difluoroethyl)benzonitrile using bromine in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-3-(1,1-difluoroethyl)benzonitrile typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(1,1-difluoroethyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine or nitrile sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Bromo-3-(1,1-difluoroethyl)benzoic acid

  • Reduction: 4-Bromo-3-(1,1-difluoroethyl)benzylamine

  • Substitution: 4-Cyanobenzene derivatives

Scientific Research Applications

4-Bromo-3-(1,1-difluoroethyl)benzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-(1,1-difluoroethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

4-Bromo-3-(1,1-difluoroethyl)benzonitrile is unique due to its specific combination of functional groups. Similar compounds include:

  • 1-Bromo-4-(1,1-difluoroethyl)benzene

  • 4-Bromo-3-(1,1-difluoroethyl)benzoic acid

  • 4-Bromo-3-(1,1-difluoroethyl)benzylamine

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-bromo-3-(1,1-difluoroethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c1-9(11,12)7-4-6(5-13)2-3-8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPJLZHNATNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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